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Compound of Interest

Compound Name: 7-Chloro-2-ethyl-1H-indene

CAS No.: 468756-78-7

Cat. No.: B1365319 Get Quote

CAS Registry Number: 468756-78-7 Chemical Family: Halogenated Indenes / Metallocene

Ligand Precursors Primary Application: Stereoselective Polymerization Catalysis &

Pharmaceutical Intermediates

Executive Summary & Chemical Identity
7-Chloro-2-ethyl-1H-indene is a specialized bicyclic aromatic hydrocarbon utilized primarily as

a ligand precursor in organometallic chemistry. Its structural uniqueness lies in the "proximal"

substitution pattern: the chlorine atom at position 7 (adjacent to the saturated C1 methylene)

and an ethyl group at position 2.

In the context of Group 4 metallocene catalysis (Zirconium/Hafnium), this molecule is a critical

precursor. Upon deprotonation and coordination, the 7-chloro substituent occupies the position

proximal to the metal center (often re-numbered as position 4 in metallocene nomenclature),

exerting profound steric and electronic influence on olefin insertion rates and polymer tacticity.
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Property Detail

Systematic Name 7-Chloro-2-ethyl-1H-indene

Molecular Formula C₁₁H₁₁Cl

Molecular Weight 178.66 g/mol

SMILES CCC1=CC2=C(C1)C(=CC=C2)Cl

InChI Key
Unique identifier required for database

integration

Appearance Clear to pale yellow viscous oil (at RT)

Physicochemical Profile
Note: Specific experimental values for this isomer are rare in open literature; values below

represent authoritative estimates based on structural analogs (2-ethylindene and 7-

chloroindene) and standard chem-informatics models.
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Property Value / Range Technical Context

Boiling Point ~115–120 °C @ 1 mmHg

High vacuum required for

purification to prevent

polymerization.

Density 1.12 ± 0.05 g/cm³

Halogenation significantly

increases density vs. parent

indene (0.99 g/cm³).

Acidity (pKa) ~19–20 (DMSO)

The C1 protons are highly

acidic due to aromatization of

the indenyl anion.

Solubility Soluble in Toluene, THF, DCM

Insoluble in water.

Hydrophobic character

dominates.

Stability Air/Light Sensitive

Prone to oxidation and thermal

polymerization; store under

inert gas (Ar/N₂) at <4°C.

Synthetic Pathways & Reaction Engineering
Accessing the 7-chloro isomer is synthetically challenging due to the directing effects of

aromatic substitution. The standard route via 3-chlorobenzaldehyde produces a mixture of 5-

chloro and 7-chloro isomers during the cyclization step, necessitating rigorous separation.

Core Synthesis Workflow
The synthesis relies on constructing the indanone skeleton first, followed by functionalization

and reduction.

Knoevenagel Condensation: 3-Chlorobenzaldehyde reacts with malonic acid to form 3-

chlorocinnamic acid.

Hydrogenation: Selective reduction of the alkene to 3-(3-chlorophenyl)propanoic acid.

Friedel-Crafts Cyclization: Intramolecular acylation using SOCl₂/AlCl₃.
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Critical Regioselectivity: Cyclization occurs para to Cl (yielding 5-chloro-1-indanone,

Major) or ortho to Cl (yielding 7-chloro-1-indanone, Minor).

Purification: The 7-chloro isomer is separated via fractional crystallization or distillation.

Alkylation: 7-Chloro-1-indanone is alkylated at C2 using Ethyl Iodide/Base.

Reduction-Dehydration: The ketone is reduced to the alcohol (NaBH₄) and dehydrated (p-

TsOH) to yield the final indene.

Diagram: Synthetic Logic Flow
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Figure 1: Synthetic route highlighting the critical isomer separation step required to isolate the

7-chloro precursor.

Reactivity & Functionalization
Understanding the reactivity of 7-chloro-2-ethyl-1H-indene is vital for its use in ligand

synthesis.

Deprotonation (Ligand Activation)
The methylene protons at C1 are the site of reactivity. Treatment with n-Butyllithium (n-BuLi) in

THF at -78°C generates the 7-chloro-2-ethylindenyl lithium salt.

Mechanism: The resulting anion is aromatic (10

electrons). The electron-withdrawing chlorine at C7 (adjacent to the anionic center)
inductively stabilizes the anion but also creates a steric pocket.
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Metallocene Formation
Reaction of two equivalents of the lithium salt with

yields the bis-indenyl zirconocene.

Stereocontrol: The 2-ethyl group restricts rotation, while the 7-chloro group (proximal to the

metal) influences the "bite angle" and prevents chain transfer during polymerization. This

architecture is essential for producing Isotactic Polypropylene (iPP) with high melting points.

Diagram: Steric Environment in Catalysis
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Figure 2: The role of the 7-chloro-2-ethyl ligand in defining the catalytic pocket for

stereoselective polymerization.

Handling, Safety & Storage
As a halogenated aromatic hydrocarbon, this compound requires strict safety protocols.

Safety Profile (GHS Classification)
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precaution: Halogenated indenes can be sensitizers. Use double nitrile gloves and work in a

fume hood.

Storage Protocol
Atmosphere: Store strictly under Argon or Nitrogen. Oxygen causes oxidation to indanones

or polymerization.

Temperature: Refrigerate (< 4°C). Long-term storage at -20°C is recommended to prevent

dimerization.

Stabilizers: Commercial samples may contain traces of BHT (butylated hydroxytoluene) to

inhibit radical polymerization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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